

Application Notes and Protocols for Nonradioactive Crosstide Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of proteins by kinases is a fundamental cellular process, and its dysregulation is implicated in numerous diseases. Consequently, the robust and efficient measurement of kinase activity is crucial for basic research and drug discovery. **Crosstide**, a synthetic peptide (GRPRTSSFAEG), serves as a versatile substrate for a variety of serine/threonine kinases, including Akt1, Akt2, Akt3, MSK1, and PKA.[1][2] This makes it a valuable tool for studying these important enzymes. Traditionally, kinase activity has been assessed using radioactive methods. However, due to safety concerns, regulatory hurdles, and disposal issues associated with radioactivity, non-radioactive assay formats have become the preferred choice in many laboratories.

These application notes provide an overview and detailed protocols for three major non-radioactive methods for measuring the phosphorylation of **Crosstide**: Fluorescence Polarization (FP), Luminescence-based assays, and Label-Free methods. Each method offers distinct advantages and is suited to different experimental needs, from high-throughput screening (HTS) to detailed kinetic studies.

I. Fluorescence Polarization (FP) Kinase Assay Principle of the Assay



Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescent molecule in solution.[3] The principle of a competitive FP kinase assay for **Crosstide** phosphorylation is as follows:

- A fluorescently labeled phosphopeptide tracer and a phospho-specific antibody are key reagents. The antibody specifically binds to the phosphorylated form of Crosstide.
- In the absence of kinase activity, the fluorescent tracer binds to the antibody, forming a large molecular complex. This complex tumbles slowly in solution, resulting in a high fluorescence polarization value.
- When a kinase is active, it phosphorylates the unlabeled **Crosstide** substrate.
- The resulting phosphorylated Crosstide competes with the fluorescent tracer for binding to the phospho-specific antibody.
- As the concentration of phosphorylated Crosstide increases, it displaces the fluorescent tracer from the antibody. The smaller, unbound tracer tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
- The magnitude of the decrease in fluorescence polarization is directly proportional to the kinase activity.[4]

This method is well-suited for high-throughput screening due to its simple, mix-and-read format.

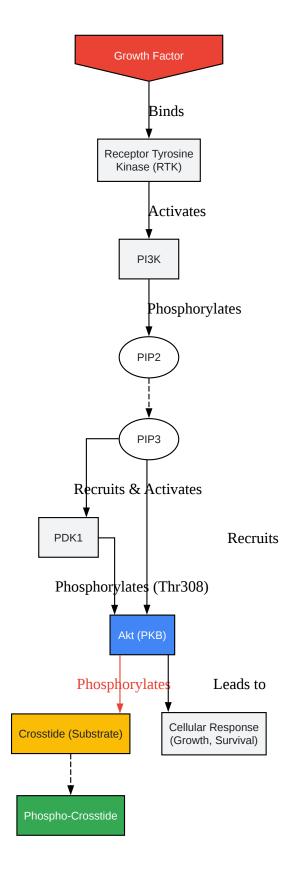
Quantitative Data Summary



Parameter	Typical Value	Reference
Assay Format	Homogeneous, competitive immunoassay	[4]
Detection Method	Fluorescence Polarization	[4]
IC50 (Crosstide competitor)	2-4 nM	[5]
Z'-Factor	> 0.7	[6]
Assay Window (Dynamic Range)	Dependent on tracer and antibody concentrations	[5]
Advantages	Homogeneous (no-wash), suitable for HTS, non- radioactive	[4]
Disadvantages	Susceptible to interference from fluorescent compounds, requires specific antibodies and fluorescent tracers	[7]

Signaling Pathway and Experimental Workflow

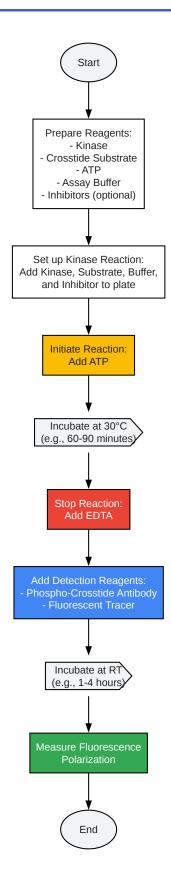




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A simplified Akt signaling pathway where **Crosstide** acts as a substrate.





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Experimental workflow for a Crosstide FP kinase assay.



Experimental Protocol: Fluorescence Polarization (FP) Assay

This protocol is a general guideline and may require optimization for specific kinases and experimental conditions.

Materials:

- · Kinase of interest
- Crosstide peptide substrate
- ATP
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- · Fluorescently labeled phospho-Crosstide tracer
- Phospho-Crosstide specific antibody
- FP Dilution Buffer
- EDTA (for stopping the reaction)
- 384-well black, low-volume microplates
- Fluorescence polarization plate reader

Procedure:

- Reagent Preparation:
 - Prepare stock solutions of Crosstide, ATP, and kinase at appropriate concentrations in the kinase reaction buffer.
 - Prepare serial dilutions of inhibitors in DMSO, if applicable.



Prepare the detection mixture containing the fluorescent tracer and antibody in FP Dilution
 Buffer at their optimized concentrations.

Kinase Reaction:

- In a 384-well plate, add the following components in a total volume of 10 μL:
 - Kinase (at a pre-determined optimal concentration)
 - Crosstide substrate (at a concentration near the Km for the kinase, if known)
 - Kinase reaction buffer
 - Inhibitor or DMSO vehicle control
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
- Incubate the plate at 30°C for 60-90 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- · Reaction Termination and Detection:
 - Stop the kinase reaction by adding EDTA to a final concentration of 10-20 mM.
 - Add 10 μL of the pre-mixed detection reagents (fluorescent tracer and antibody) to each well.
 - Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium. Protect the plate from light.

Measurement:

- Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used in the tracer.
- Data Analysis:



- The decrease in millipolarization (mP) units is proportional to the amount of phosphorylated Crosstide produced.
- For inhibitor studies, plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Luminescence-Based Kinase Assays

Luminescence-based assays are another popular non-radioactive method for measuring kinase activity. They are known for their high sensitivity and broad dynamic range. Two main types of luminescence assays are commonly used: those that measure ATP depletion (e.g., Kinase-Glo®) and those that measure ADP production (e.g., ADP-Glo™).

Principle of the Assays

- ATP Depletion (Kinase-Glo® type): This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of Crosstide.[8] The assay utilizes luciferase, an enzyme that produces light in the presence of ATP. As the kinase consumes ATP to phosphorylate Crosstide, the amount of available ATP decreases. A reagent containing luciferase and its substrate, luciferin, is added to the reaction. The resulting luminescent signal is inversely proportional to the kinase activity.[7]
- ADP Production (ADP-Glo[™] type): This assay measures the amount of ADP generated during the kinase reaction.[9] It is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added that converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. In this format, the light output is directly proportional to the kinase activity.[10]

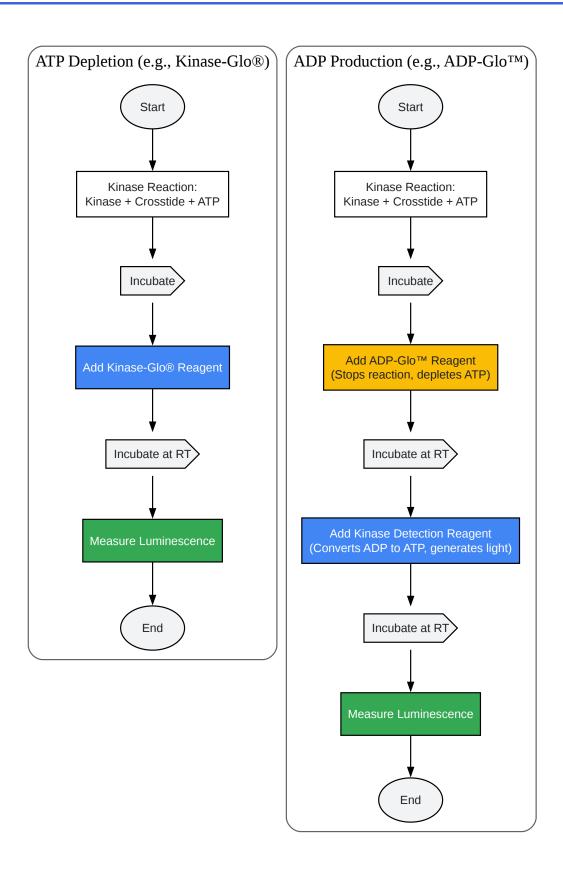
Quantitative Data Summary



Parameter	ATP Depletion (Kinase-Glo® type)	ADP Production (ADP-Glo™ type)	Reference
Assay Format	Homogeneous, endpoint	Homogeneous, two- step endpoint	[10][11]
Detection Method	Luminescence	Luminescence	[10][11]
Signal Correlation	Inversely proportional to kinase activity	Directly proportional to kinase activity	[9][11]
Z'-Factor	> 0.7	> 0.7	[7][9]
Sensitivity	High	Very high, suitable for low activity kinases	[7][9]
Advantages	Simple "add-and- read" format, high sensitivity	High sensitivity, high dynamic range, less prone to interference from high ATP concentrations	[9][11]
Disadvantages	Signal decreases with high kinase activity, may require significant ATP consumption for a robust signal	Two-step addition protocol	[12]

Experimental Workflows





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Workflows for luminescence-based kinase assays.



Experimental Protocol: Luminescence-Based Assays

Materials:

- Kinase of interest
- Crosstide peptide substrate
- ATP
- · Kinase reaction buffer
- Luminescence-based kinase assay kit (e.g., Kinase-Glo® or ADP-Glo™)
- White, opaque 96- or 384-well microplates
- Luminometer

A. ATP Depletion (Kinase-Glo® type) Protocol:

- Kinase Reaction:
 - \circ Set up the kinase reaction in a white microplate as described in the FP assay protocol (total volume typically 25-50 μ L).
 - Incubate at 30°C for the desired time.
- Detection:
 - Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
 - Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.
 - Mix briefly on a plate shaker.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement:



- Measure the luminescence using a plate-reading luminometer.
- B. ADP Production (ADP-Glo™ type) Protocol:
- Kinase Reaction:
 - Set up the kinase reaction in a white microplate as described previously.
 - Incubate at 30°C for the desired time.
- First Detection Step (ATP Depletion):
 - Equilibrate the plate and ADP-Glo™ reagents to room temperature.
 - Add ADP-Glo™ Reagent to each well (volume as per manufacturer's instructions).
 - Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.
- Second Detection Step (ADP to ATP Conversion and Luminescence Generation):
 - Add Kinase Detection Reagent to each well.
 - Mix and incubate at room temperature for 30-60 minutes.
 - Measure the luminescence using a plate-reading luminometer.

III. Label-Free Kinase Assay Methods

Label-free methods offer the advantage of detecting kinase activity without the need for modified substrates, antibodies, or fluorescent probes. This can reduce assay development time and cost, and avoid potential artifacts introduced by labels. The most common label-free approach for kinase assays is based on mass spectrometry.

Principle of the Assay: Mass Spectrometry-Based Phosphoproteomics



- Kinase Reaction: An in vitro kinase reaction is performed with the kinase, Crosstide substrate, and ATP.
- Sample Preparation: The reaction mixture is processed to remove interfering substances. This may involve protein precipitation or solid-phase extraction.
- LC-MS/MS Analysis: The sample is injected into a liquid chromatography-mass spectrometry (LC-MS/MS) system. The peptides are separated by chromatography and then ionized and analyzed by the mass spectrometer.
- Detection and Quantification: The mass spectrometer detects both the unphosphorylated
 Crosstide and the phosphorylated product. The relative abundance of each species is
 determined by comparing the signal intensities (e.g., from extracted ion chromatograms).
 The ratio of phosphorylated to unphosphorylated Crosstide provides a direct measure of
 kinase activity.

This method is highly specific and can provide detailed information about the site of phosphorylation. However, it requires specialized equipment and has a lower throughput compared to plate-based assays.

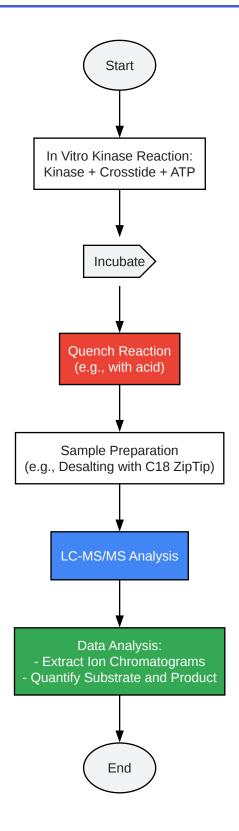
Quantitative Data Summary



Parameter	Typical Value	Reference
Assay Format	In vitro reaction followed by LC-MS/MS analysis	[3]
Detection Method	Mass Spectrometry	[3]
Signal Correlation	Directly measures substrate and product	[3]
Sensitivity	High	[3]
Advantages	No labels required, high specificity, provides site-specific information, universal for any kinase/substrate pair	[3]
Disadvantages	Lower throughput, requires expensive instrumentation and expertise, more complex sample preparation	

Experimental Workflow





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Workflow for a label-free, mass spectrometry-based kinase assay.

Experimental Protocol: Mass Spectrometry-Based Assay



Materials:

- Kinase of interest
- Crosstide peptide substrate
- ATP
- · Kinase reaction buffer
- Quenching solution (e.g., 10% trifluoroacetic acid TFA)
- C18 desalting tips (e.g., ZipTips)
- Solvents for mass spectrometry (e.g., acetonitrile, formic acid)
- LC-MS/MS system

Procedure:

- Kinase Reaction:
 - Perform the kinase reaction in a microcentrifuge tube. Combine the kinase, Crosstide, and kinase reaction buffer.
 - Initiate the reaction by adding ATP.
 - Incubate at 30°C for an optimized period.
- Reaction Quenching and Sample Preparation:
 - Stop the reaction by adding an equal volume of quenching solution (e.g., 10% TFA).
 - Desalt and concentrate the peptide sample using a C18 tip according to the manufacturer's protocol. This step removes salts and detergents that can interfere with mass spectrometry.
 - Elute the peptides in a small volume of a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).



- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - Develop a chromatographic method to separate the unphosphorylated and phosphorylated Crosstide peptides.
 - Set up the mass spectrometer to detect the specific mass-to-charge (m/z) ratios of both peptide forms.
- Data Analysis:
 - Extract the ion chromatograms for both the unphosphorylated and phosphorylated
 Crosstide peptides.
 - o Calculate the area under the curve for each peak.
 - Determine the percentage of phosphorylation by calculating the ratio of the phosphorylated product peak area to the total peak area (phosphorylated + unphosphorylated).

Conclusion

The choice of a non-radioactive **Crosstide** kinase assay method depends on the specific research goals, available instrumentation, and desired throughput. Fluorescence polarization assays are ideal for high-throughput screening of kinase inhibitors due to their speed and homogeneous format. Luminescence-based assays offer high sensitivity and are suitable for a wide range of kinase activities. Label-free mass spectrometry-based methods provide the highest level of specificity and detailed information but are more suited for lower-throughput, indepth studies. By understanding the principles and protocols of these different methods, researchers can select the most appropriate approach for their investigation of **Crosstide**-phosphorylating kinases.

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